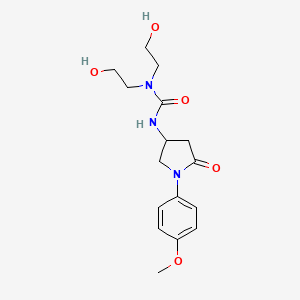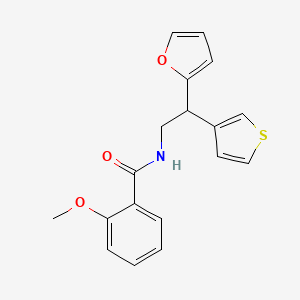
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide acts as a sphingosine-1-phosphate receptor modulator by binding to and activating sphingosine-1-phosphate receptors on immune cells. This leads to the internalization and degradation of the receptors, resulting in a decrease in the number of immune cells that can migrate to sites of inflammation.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including reducing the number of circulating lymphocytes, decreasing the production of pro-inflammatory cytokines, and increasing the production of anti-inflammatory cytokines. It has also been shown to reduce neuronal damage and promote axonal regeneration in animal models of neurological disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
Orientations Futures
There are several potential future directions for research on N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide, including:
1. Developing new formulations of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide that improve its solubility and stability.
2. Studying the effects of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide on other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Investigating the potential use of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide as a treatment for autoimmune diseases.
4. Developing new analogs of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide that have improved efficacy and fewer side effects.
5. Studying the long-term effects of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide on the immune system and other physiological systems.
In conclusion, N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a synthetic compound that has been extensively studied for its potential use in treating various diseases. Its mechanism of action is well understood, and it has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. While there are limitations to using N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is synthesized by a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with 2-aminoethyl furan, followed by the reaction of the resulting intermediate with 2-aminoethyl thiophene. The final product is obtained by the reaction of the intermediate with 2-aminoethanesulfonic acid.
Applications De Recherche Scientifique
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, inflammatory bowel disease, and cancer. It has been shown to have immunomodulatory and anti-inflammatory effects by reducing the migration of immune cells to sites of inflammation. N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has also been shown to have neuroprotective effects by reducing neuronal damage and promoting axonal regeneration.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-16-6-3-2-5-14(16)18(20)19-11-15(13-8-10-23-12-13)17-7-4-9-22-17/h2-10,12,15H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOWDKDHALSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2870463.png)


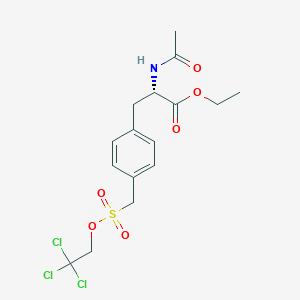
![3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2870467.png)
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)
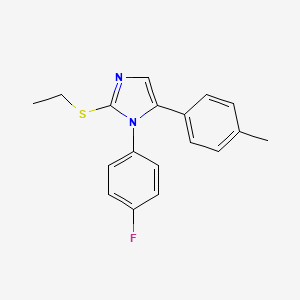
![1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2870475.png)
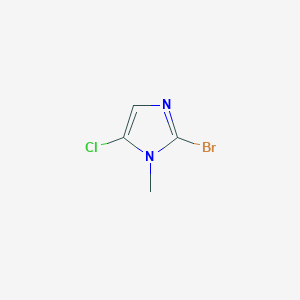
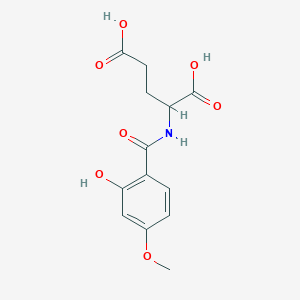
![3-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2870478.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2870479.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate](/img/structure/B2870480.png)
